N,N-Dimethyl-N'-ethylethylenediamine

Catalog No.
S703293
CAS No.
123-83-1
M.F
C6H16N2
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-N'-ethylethylenediamine

CAS Number

123-83-1

Product Name

N,N-Dimethyl-N'-ethylethylenediamine

IUPAC Name

N-ethyl-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3

InChI Key

WLNSKTSWPYTNLY-UHFFFAOYSA-N

SMILES

CCNCCN(C)C

Synonyms

N,N-Dimethyl-N’-ethyl-1,2-diaminoethane; N-Ethyl-2-dimethylaminoethylamine; N-Ethyl-N’,N’-dimethylethane-1,2-diamine; N-Ethyl-N’,N’-dimethylethylenediamine; N-[2-(Dimethylamino)ethyl]-N-ethylamine; N’-Ethyl-N,N-dimethyl-1,2-ethanediamine; N’-Ethyl-N

Canonical SMILES

CCNCCN(C)C

N,N-Dimethyl-N'-ethylethylenediamine is an organic compound with the molecular formula C₆H₁₆N₂. It appears as a colorless to slightly yellow liquid with a characteristic fishy odor. This compound features two secondary amine functional groups, which are responsible for its chemical reactivity and potential applications in various fields. The structure consists of an ethylene diamine backbone with two methyl groups and one ethyl group attached to the nitrogen atoms, denoting its classification as a diamine.

Synthesis

N,N-Dimethyl-N'-ethylethylenediamine (DMED) is a colorless liquid organic compound with the chemical formula C₆H₁₆N₂. It can be synthesized through various methods, including the reaction of a bidentate amine, nickel(II) salt, and sodium nitrite in an ethanol solution [].

Applications in Chemical Research

DMED serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. These complexes exhibit diverse properties and applications in various fields of chemical research, including:

  • Catalysis: DMED complexes can act as catalysts in various organic reactions, such as hydrogenation, hydroformylation, and polymerization [, ].
  • Material Science: DMED complexes are employed in the synthesis of functional materials with specific properties, such as magnetism, conductivity, and luminescence [, ].

Research in Medicinal Chemistry

While DMED itself is not widely used in medicinal chemistry, its derivatives have been explored for potential applications due to their ability to interact with biological molecules. For instance, research has been conducted on the development of DMED-based compounds for:

  • Antibacterial agents: Studies have investigated the potential of DMED derivatives as antibacterial agents against various bacterial strains [].
  • Anticancer agents: Research has explored the development of DMED-based compounds with potential antitumor activity [].
. Notably, it participates in:

  • Condensation Reactions: It can react with aldehydes or ketones to form imidazolidines, releasing water in the process:

    O=CRR+C2H4[NH(CH3)]2C2H4[NH(CH3)]2CRR+H2OO=CRR'+C_2H_4[NH(CH_3)]_2\rightarrow C_2H_4[NH(CH_3)]_2CRR'+H_2O
  • C-N Coupling Reactions: Complexes formed with copper(I) halides are effective catalysts for C-N coupling reactions, which are important in organic synthesis .

The synthesis of N,N-Dimethyl-N'-ethylethylenediamine can be achieved through several methods:

  • Reaction of Ethylamine and Dimethylamine: Ethylamine can react with 2-chloroethyldimethylamine under suitable conditions to yield N,N-Dimethyl-N'-ethylethylenediamine.
  • Bidentate Amine Reaction: The compound can also be synthesized by reacting nickel salts (NiX₂•6H₂O) with bidentate amines and sodium nitrite in an ethanolic solution .
  • Catalytic Processes: It is used as a catalyst in olefin aziridination and other synthetic pathways involving complex organic transformations .

N,N-Dimethyl-N'-ethylethylenediamine finds applications in various fields:

  • Catalysis: It serves as a catalyst for reactions such as olefin aziridination and C-N coupling, facilitating the formation of complex organic molecules.
  • Synthesis of Amphiphiles: This compound is utilized in synthesizing tripod amphiphiles, which have applications in materials science and nanotechnology .
  • Industrial Processes: Its properties make it suitable for use in industrial applications, including polymer production and chemical synthesis.

Research on interaction studies involving N,N-Dimethyl-N'-ethylethylenediamine primarily focuses on its role as a ligand in metal complexes. These interactions can influence the stability and reactivity of the complexes formed, impacting their catalytic efficiency in various reactions. Further studies are warranted to explore its interactions with biological systems and potential environmental effects.

N,N-Dimethyl-N'-ethylethylenediamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
N,N-DimethylethylamineC₅H₁₅NPrimarily used as a catalyst for epoxy resins
N,N-DimethylaminoethanolC₄H₁₁N₂OContains an alcohol functional group
N,N-DimethylpropylamineC₇H₁₉NFeatures a propyl group instead of ethyl
N,N-Bis(2-hydroxyethyl)amineC₆H₁₅NContains hydroxyl groups, enhancing solubility

The presence of both ethyl and dimethyl groups in N,N-Dimethyl-N'-ethylethylenediamine distinguishes it from other similar compounds, influencing its reactivity and applicability in specific chemical processes .

XLogP3

0.2

Boiling Point

134.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

123-83-1

Wikipedia

1,2-Ethanediamine, N'-ethyl-N,N-dimethyl-

General Manufacturing Information

1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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